molecular formula C19H19NO3S B2966577 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide CAS No. 2379995-66-9

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide

Cat. No.: B2966577
CAS No.: 2379995-66-9
M. Wt: 341.43
InChI Key: STIULNAHSVLXRY-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide typically involves multi-step organic reactions The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling to form the core structureCommon reagents used in these steps include phosphorus pentasulfide for thiophene synthesis and various catalysts for the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The benzamide moiety can enhance binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide is unique due to its combination of furan, thiophene, and benzamide moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-12-5-6-15(13(2)8-12)19(22)20-10-16(21)18-9-14(11-24-18)17-4-3-7-23-17/h3-9,11,16,21H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIULNAHSVLXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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